Cas no 2307161-96-0 (2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a cyclobutyl-substituted boronic ester featuring a difluorinated cyclobutyl ring and a stable dioxaborolane moiety. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its enhanced stability and reactivity, facilitated by the electron-withdrawing difluoro group. The tetramethyl substitution on the dioxaborolane ring further improves shelf life and handling under ambient conditions. Its structural features make it a useful intermediate in pharmaceutical and agrochemical synthesis, where precise functionalization of cyclobutane frameworks is required. The compound’s compatibility with a range of reaction conditions underscores its versatility in organoboron chemistry.
2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
2307161-96-0 structure
Product Name:2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:2307161-96-0
MF:C10H17BF2O2
MW:218.048590421677
CID:6291341
PubChem ID:162422466
Update Time:2025-11-07

2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • EN300-6496798
    • AT31242
    • 2307161-96-0
    • 2-(2,2-DIFLUOROCYCLOBUTYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Inchi: 1S/C10H17BF2O2/c1-8(2)9(3,4)15-11(14-8)7-5-6-10(7,12)13/h7H,5-6H2,1-4H3
    • InChI Key: ZCWNMYWWBJVHDE-UHFFFAOYSA-N
    • SMILES: FC1(CCC1B1OC(C)(C)C(C)(C)O1)F

Computed Properties

  • Exact Mass: 218.1289663g/mol
  • Monoisotopic Mass: 218.1289663g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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Additional information on 2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2307161-96-0)

2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its unique CAS No. 2307161-96-0, is characterized by its complex molecular structure, which includes a difluorocyclobutyl moiety and a tetramethyl-substituted dioxaborolane backbone. Such structural features make it a valuable intermediate in the synthesis of various high-performance materials and bioactive molecules.

The difluorocyclobutyl group introduces unique electronic and steric properties to the molecule, enhancing its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are pivotal in the construction of complex organic frameworks, particularly in the development of novel pharmaceuticals. The tetramethyl-substituted dioxaborolane core provides stability and facilitates selective transformations, making this compound an attractive candidate for further chemical manipulation.

In recent years, there has been a surge in research focused on boron-containing compounds due to their broad spectrum of applications. Boronate esters and boronic acids are widely employed as key reagents in drug discovery and material science. The dioxaborolane scaffold is particularly noteworthy for its role in generating stable boronate esters, which are crucial for mediating carbon-carbon bond formations. This property has been leveraged in the synthesis of protease inhibitors, antiviral agents, and anticancer drugs.

The incorporation of fluorine atoms in the difluorocyclobutyl group is another significant feature that contributes to the compound's utility. Fluorine substitution can modulate metabolic stability, lipophilicity, and binding affinity in drug molecules. For instance, fluorinated analogs have been shown to exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This has spurred interest in developing fluorinated boron reagents for medicinal chemistry applications.

Recent advancements in synthetic methodologies have further highlighted the importance of this compound. Techniques such as transition-metal-catalyzed borylation and electrochemical fluorination have enabled the efficient preparation of structurally diverse boron derivatives. These methods have opened new avenues for exploring the potential of compounds like 2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in both academic research and industrial applications.

One particularly exciting area of research involves the use of this compound in the development of fluorescent probes and bioimaging agents. Boron-containing probes have shown promise in diagnostic applications due to their ability to undergo specific chemical reactions that can be detected with high sensitivity. The unique electronic properties of the difluorocyclobutyl group make it an ideal candidate for designing probes that can interact with biological targets selectively.

Moreover, the compound's stability under various reaction conditions makes it suitable for large-scale synthesis processes. This is critical for pharmaceutical applications where cost-effective and scalable production methods are essential. Researchers have been exploring its use as a precursor for synthesizing complex heterocyclic compounds, which are prevalent in many biologically active molecules.

The role of this compound in materials science is also emerging as a promising field. Its ability to participate in cross-coupling reactions allows for the creation of novel polymers with tailored properties. These polymers could find applications in electronics, coatings, and advanced composites. The presence of both fluorine and boron atoms imparts unique characteristics such as thermal stability and chemical resistance, making them attractive for high-performance materials.

In conclusion,2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2307161-96-0) represents a versatile and innovative compound with far-reaching implications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable for researchers working on cutting-edge pharmaceuticals,bioimaging technologies, and advanced materials. As synthetic chemistry continues to evolve,this compound is poised to play an increasingly significant role in shaping future scientific advancements.

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